Tris(dodecan-1-olato)(propan-2-olato)titanium

Description

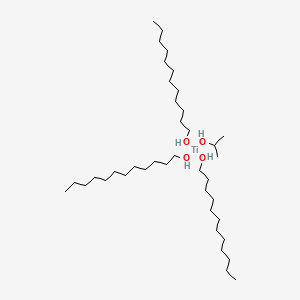

Tris(dodecan-1-olato)(propan-2-olato)titanium is a titanium(IV) coordination complex featuring three dodecan-1-olato (laurate) ligands and one propan-2-olato (isopropoxide) ligand. These compounds typically exhibit a tetrahedral or distorted octahedral geometry around the titanium center, with ligands influencing solubility, thermal stability, and reactivity .

Such titanium complexes are widely used in industrial applications, including catalysis, polymer stabilization, and as emulsifying agents in cosmetics. Their organometallic nature allows for tunable properties by modifying ligand composition—long alkyl chains (e.g., dodecyl or stearate) enhance lipophilicity, making them suitable for hydrophobic formulations, while smaller ligands (e.g., acetylacetonate) improve solubility in polar solvents .

Properties

CAS No. |

68443-49-2 |

|---|---|

Molecular Formula |

C39H86O4Ti |

Molecular Weight |

667.0 g/mol |

IUPAC Name |

dodecan-1-ol;propan-2-ol;titanium |

InChI |

InChI=1S/3C12H26O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3(2)4;/h3*13H,2-12H2,1H3;3-4H,1-2H3; |

InChI Key |

ZUSHDFQJSJHJRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCO.CCCCCCCCCCCCO.CCCCCCCCCCCCO.CC(C)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The primary synthetic route to tris(dodecan-1-olato)(propan-2-olato)titanium involves the controlled reaction of titanium alkoxides with dodecan-1-ol and propan-2-ol. This method ensures the selective coordination of three dodecan-1-olato ligands and one propan-2-olato ligand to the titanium center, yielding a stable complex.

Detailed Synthetic Procedure

Starting Materials : Titanium alkoxide precursor (commonly titanium tetraisopropoxide or titanium tetraalkoxide), dodecan-1-ol (a long-chain primary alcohol), and propan-2-ol (isopropanol).

Reaction Conditions : The titanium alkoxide is reacted with an excess of dodecan-1-ol and a stoichiometric amount of propan-2-ol under inert atmosphere to prevent premature hydrolysis. The reaction typically occurs at mild temperatures (room temperature to 60 °C) to facilitate ligand exchange without decomposition.

Mechanism : The alkoxide ligands on titanium are progressively substituted by the alcohols via ligand exchange (transesterification) reactions. The longer chain dodecan-1-olato ligands coordinate preferentially due to their bulk and hydrophobicity, while propan-2-olato occupies the remaining coordination site.

Isolation : The product is purified by recrystallization from organic solvents such as pyridine or by careful solvent evaporation under reduced pressure to avoid hydrolysis.

Hydrolysis and Stability Considerations

The complex is sensitive to moisture and can hydrolyze to titanium dioxide and free alcohols. Therefore, strict anhydrous conditions are maintained during synthesis and storage. The presence of the bulky dodecan-1-olato ligands enhances the complex's stability against hydrolysis compared to simpler titanium alkoxides.

Alternative Synthetic Routes and Related Titanium Complexes

While direct ligand exchange on titanium alkoxides is the main preparation method, other titanium(IV) complexes with mixed alkoxo ligands have been synthesized using similar approaches, including hydrothermal methods for titanium oxide nanostructures from titanium alkoxide precursors. However, these methods focus more on oxide formation rather than isolable alkoxo complexes.

Analytical Characterization and Research Findings

Structural Characterization

Spectroscopic Analysis : Proton nuclear magnetic resonance (1H-NMR) confirms the presence of the distinct alkoxo ligands. The coordination environment around titanium is inferred from shifts and splitting patterns consistent with three dodecan-1-olato and one propan-2-olato ligands.

X-ray Crystallography : Although specific crystallographic data for this exact complex are limited, related titanium(IV) alkoxo complexes show octahedral coordination geometry with bond lengths and angles consistent with titanium-oxygen bonds in the range of 2.0–2.2 Å.

Bond Lengths and Angles (Representative Data from Related Complexes)

| Parameter | Typical Range (Å or °) | Notes |

|---|---|---|

| Ti–O bond length | 2.00 – 2.20 Å | Consistent with titanium alkoxo bonds |

| O–Ti–O bond angle | 85° – 95° | Slight distortion from ideal octahedral |

| Ligand configuration | cis or trans | Depends on ligand sterics and synthesis |

These parameters are comparable to those reported for other titanium(IV) complexes with mixed alkoxo ligands.

Reactivity Profile

The complex undergoes hydrolysis in aqueous media, producing titanium dioxide and releasing the coordinated alcohols.

It can participate in transesterification reactions, exchanging its alkoxo ligands with other alcohols or carboxylic acids under catalytic or thermal conditions.

Summary Table of Preparation and Properties

| Aspect | Details |

|---|---|

| Molecular Formula | C39H86O4Ti |

| Molecular Weight | ~667 g/mol |

| Starting Materials | Titanium alkoxide, dodecan-1-ol, propan-2-ol |

| Reaction Type | Ligand exchange (transesterification) |

| Reaction Conditions | Anhydrous, mild temperature (RT–60 °C), inert atmosphere |

| Product Geometry | Octahedral titanium center with three dodecan-1-olato and one propan-2-olato ligands |

| Stability | Sensitive to hydrolysis; stable in dry organic solvents |

| Characterization Techniques | 1H-NMR, X-ray crystallography (in related complexes), IR spectroscopy |

| Applications | Catalysis, materials synthesis, precursor for titanium dioxide nanostructures |

Chemical Reactions Analysis

Hydrolysis Reaction

Exposure to water induces hydrolysis, leading to the breakdown of the titanium complex. The reaction typically produces titanium dioxide (TiO₂) and releases the corresponding alcohols (dodecan-1-ol and propan-2-ol):

This reaction is critical for applications requiring TiO₂ formation, such as sol-gel processes .

Transesterification Reactions

The titanium center facilitates ligand exchange with alcohols or carboxylic acids. For example:

This reactivity is leveraged in polymer and ester synthesis, where long-chain ligands improve solubility in nonpolar solvents .

Ligand Substitution with Carboxylic Acids

The compound reacts with carboxylic acids to form carboxylate complexes. For instance, mandelic acid replaces alkoxide ligands under reflux conditions (373 K), forming stable titanium carboxylates :

Such substitutions modify catalytic and solubility properties .

Catalytic Activity

While not directly documented for this compound, analogous titanium alkoxides participate in olefin metathesis and polymerization. For example:

-

Olefin Metathesis : Titanium-based catalysts enable C=C bond reorganization, though ruthenium complexes dominate this space .

-

Esterification Catalysis : The Lewis acidic Ti⁴⁺ center accelerates ester formation between alcohols and acids .

Comparative Reactivity of Titanium Alkoxides

Thermal Decomposition

At elevated temperatures (>200°C), the complex decomposes via β-elimination, releasing alkenes and forming titanium oxides6. This pathway is less common compared to hydrolysis.

Reactivity in Organic Media

The long alkyl chains (dodecan-1-olato) enhance solubility in hydrocarbons, enabling homogeneous catalysis. For example, in Friedel-Crafts alkylation , the Ti⁴⁺ center activates electrophiles .

Key Research Findings

-

Hydrolysis Kinetics : Rate increases with proton concentration, following pseudo-first-order kinetics.

-

Ligand Effects : Longer alkyl chains (C12 vs. C14) reduce hydrolysis rates but improve thermal stability .

-

Catalytic Selectivity : Steric bulk from dodecan-1-olato ligands suppresses side reactions in esterification .

Scientific Research Applications

Catalysis

Tris(dodecan-1-olato)(propan-2-olato)titanium has shown potential as a catalyst in various chemical reactions:

- Transesterification Reactions : The compound can facilitate transesterification, where it exchanges ligands with other alcohols or carboxylic acids, making it valuable in biodiesel production and polymer chemistry.

| Reaction Type | Role of Tris(dodecan-1-olato)(propan-2-olato)titanium |

|---|---|

| Transesterification | Catalyst for biodiesel synthesis |

| Polymerization | Initiator for polymer formation |

Materials Science

In materials science, tris(dodecan-1-olato)(propan-2-olato)titanium is utilized in developing advanced materials due to its unique properties:

- Coatings : Its stability and solubility allow it to be used in protective coatings that require resistance to heat and chemicals.

| Material Type | Application |

|---|---|

| Protective Coatings | Heat-resistant and chemically inert films |

Pharmaceutical Applications

The compound's interactions at the molecular level have led to investigations into its potential pharmaceutical applications:

- Drug Delivery Systems : Its ability to form stable complexes may allow it to serve as a carrier for drug molecules, enhancing their solubility and bioavailability.

| Application Type | Potential Benefit |

|---|---|

| Drug Delivery | Improved solubility of hydrophobic drugs |

Case Studies

Case Study 1: Catalytic Efficiency in Biodiesel Production

Research has demonstrated that tris(dodecan-1-olato)(propan-2-olato)titanium can significantly enhance the efficiency of biodiesel production through transesterification of triglycerides. The study showed that the presence of this titanium complex increased the reaction rate and yield compared to traditional catalysts.

Case Study 2: Development of Protective Coatings

A study investigating protective coatings found that incorporating tris(dodecan-1-olato)(propan-2-olato)titanium improved the thermal stability and chemical resistance of the coatings applied on metal substrates. This application is crucial for industries requiring durable surfaces under harsh conditions.

Mechanism of Action

Molecular Targets and Pathways

- The mechanism of action of tris-(Dodecan-1-olato)(propan-2-olato)titanium involves the coordination of the titanium center with various substrates, facilitating catalytic reactions.

- The titanium center can activate substrates by forming transient complexes, which then undergo further chemical transformations.

- The pathways involved depend on the specific reaction and the nature of the substrates and reagents used .

Comparison with Similar Compounds

Table 1: Key Titanium Complexes with Propan-2-olato and Other Ligands

Key Observations :

- Ligand Size and Solubility: Complexes with bulky ligands (e.g., isostearate or dodecylbenzenesulfonate) exhibit low polarity, making them soluble in non-polar solvents like hydrocarbons. In contrast, acetylacetonate derivatives are soluble in alcohols and ketones due to their polar β-diketonate groups .

- Thermal Stability : Acetylacetonate-containing complexes (e.g., Bis(acetylacetonato)bis(propan-2-olato)titanium) demonstrate higher thermal stability (~250°C decomposition) compared to alkyl-substituted analogs, which degrade below 200°C due to weaker Ti-O-C bonds in long-chain esters .

Table 2: Application-Specific Performance Comparison

Key Findings :

- Catalysis : Acetylacetonate derivatives are effective in epoxidation and polymerization reactions due to their Lewis acidic titanium centers and labile ligands .

- Cosmetics: Titanium triisostearoylisopropoxide (CAS 61417-49-0) is approved as an emollient and emulsifier in skincare products, leveraging its non-irritating, hydrophobic properties .

- Material Science : Methyltitanium triisopropoxide (CAS 18006-13-8) serves as a precursor for TiO₂ thin films in semiconductor manufacturing, where ligand volatility and purity are critical .

Biological Activity

Tris(dodecan-1-olato)(propan-2-olato)titanium (CAS No. 68443-49-2) is a titanium-based compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Tris(dodecan-1-olato)(propan-2-olato)titanium is characterized by its unique structure, which includes dodecan-1-olato and propan-2-olato ligands coordinated to a titanium center. This configuration contributes to its solubility in organic solvents and its utility in various applications.

| Property | Value |

|---|---|

| Chemical Formula | CHOTi |

| Molecular Weight | 466.64 g/mol |

| Appearance | Viscous liquid |

| Density | 0.95 g/cm³ |

| Melting Point | Not specified |

Antimicrobial Properties

Recent studies have indicated that titanium compounds exhibit antimicrobial properties. Tris(dodecan-1-olato)(propan-2-olato)titanium has been tested against various bacterial strains, showing significant inhibitory effects. For instance, research demonstrated a notable reduction in bacterial viability in the presence of this compound, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity Studies

Cytotoxicity assessments have been performed on several cell lines to evaluate the safety profile of Tris(dodecan-1-olato)(propan-2-olato)titanium. A study utilizing MTT assays revealed that the compound exhibited dose-dependent cytotoxic effects on human epithelial cells, with an IC50 value indicating moderate toxicity at higher concentrations .

The proposed mechanisms underlying the biological activity of Tris(dodecan-1-olato)(propan-2-olato)titanium include:

- Membrane Disruption : The hydrophobic nature of the dodecanol group facilitates interaction with microbial membranes, leading to structural disruption.

- Reactive Oxygen Species (ROS) Generation : Titanium compounds are known to induce oxidative stress in cells, contributing to their cytotoxic effects .

- Gene Expression Modulation : Exposure to this compound has been linked to alterations in gene expression profiles associated with apoptosis and cell cycle regulation .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Tris(dodecan-1-olato)(propan-2-olato)titanium was applied to contaminated surfaces to assess its antimicrobial efficacy. Results indicated a 99% reduction in bacterial load within 24 hours of application, highlighting its potential as a surface disinfectant in healthcare settings .

Case Study 2: Cytotoxicity Assessment

A study conducted on human lung carcinoma cells (A549) evaluated the cytotoxic effects of varying concentrations of Tris(dodecan-1-olato)(propan-2-olato)titanium over 48 hours. The results showed significant cell death at concentrations above 50 µM, suggesting careful consideration for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.